

7-Methyl-6-mercaptopurine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Methyl-6-mercaptopurine**

Cat. No.: **B1664199**

[Get Quote](#)

An In-depth Guide to its Nomenclature, Properties, and Biological Significance

This technical guide provides a comprehensive overview of **7-Methyl-6-mercaptopurine**, a methylated derivative of the well-known antimetabolite 6-mercaptopurine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and its role within relevant biological pathways.

Chemical Identity: IUPAC Name and Synonyms

The precise identification of a chemical compound is fundamental for scientific communication and research. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

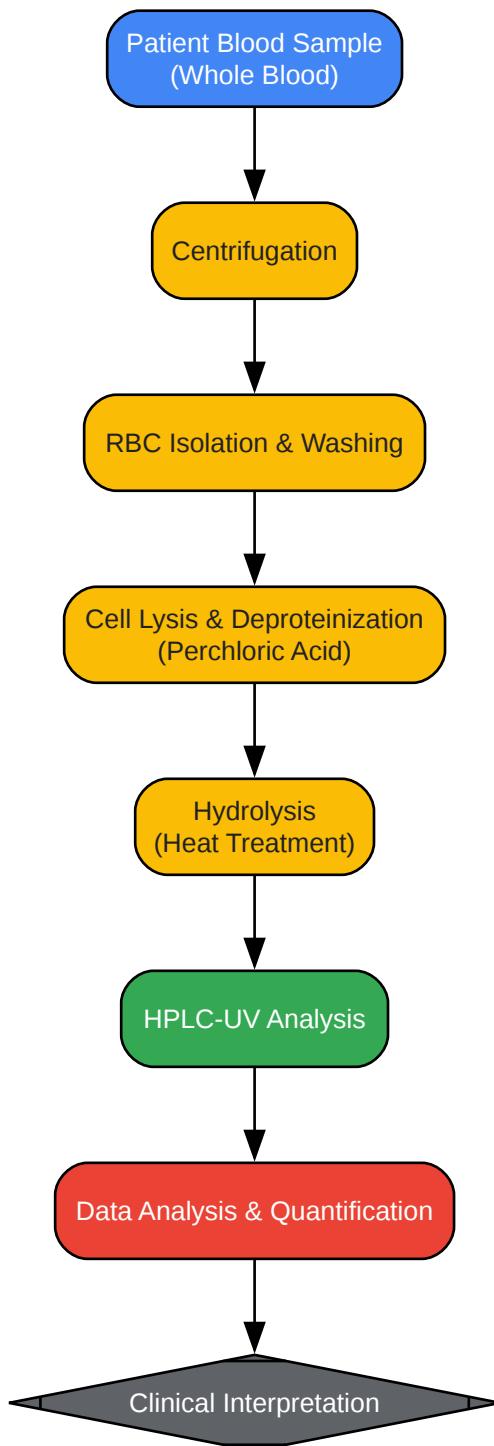
The IUPAC name for **7-Methyl-6-mercaptopurine** is 7-methyl-3H-purine-6-thione.^[1] This name accurately describes the core purine structure with a methyl group at the 7th position and a thione group at the 6th position.

In scientific literature and commercial databases, this compound is also known by a variety of synonyms. Understanding these alternative names is crucial for conducting thorough literature searches and identifying the compound in different contexts.

Synonym	Reference
7-Methyl-6-thiopurine	[1] [2]
1,7-Dihydro-7-methyl-6H-purine-6-thione	[1]
7-Methylpurine-6-thiol	[1] [2]
6-Mercapto-7-methylpurine	[1]
7-Methyl-1,7-dihydro-6H-purine-6-thione	[1]
7-Methyl-6-thiopurin	[1]
7-methyl-6-thioxopurine	[1]

Physicochemical Properties

The physical and chemical properties of **7-Methyl-6-mercaptopurine** are essential for its handling, formulation, and for understanding its behavior in biological systems. The following table summarizes key quantitative data available for this compound.


Property	Value	Reference
Molecular Formula	C6H6N4S	[1]
Molecular Weight	166.21 g/mol	[1] [2]
CAS Number	3324-79-6	[2]
Appearance	White Crystalline Powder	[2]
Melting Point	286-288°C	[2]
Solubility	Soluble in DMSO	[2]
pKa	Data available in IUPAC Digitized pKa Dataset	[1]

Biological Context and Signaling Pathway

7-Methyl-6-mercaptopurine is a metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (6-MP).^[3] Understanding the metabolic pathway of 6-MP is critical to elucidating the role and mechanism of its 7-methylated derivative. 6-MP is a prodrug that is converted into its active form, thioguanine nucleotides (TGNs), which exert cytotoxic effects by being incorporated into DNA and RNA.^{[4][5]}

One of the key enzymes in the metabolism of 6-MP is thiopurine S-methyltransferase (TPMT).^{[2][6]} TPMT catalyzes the methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), a major metabolite. While the primary focus is often on 6-MMP, the methylation can also occur at the 7-position of the purine ring, leading to the formation of **7-Methyl-6-mercaptopurine**. The metabolic fate and specific biological activity of **7-Methyl-6-mercaptopurine** are areas of ongoing research.

The following diagram illustrates the metabolic pathway of 6-mercaptopurine, highlighting the position of **7-Methyl-6-mercaptopurine** as a potential metabolite.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- To cite this document: BenchChem. [7-Methyl-6-mercaptopurine: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664199#7-methyl-6-mercaptopurine-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com